
In-Depth Technical Guide: Quinoline-4-
carbaldehyde (CAS 4363-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Quinoline-4-carbaldehyde

Cat. No.: B127539 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Quinoline-4-carbaldehyde (CAS

4363-93-3), a key heterocyclic building block. It covers its fundamental properties, synthesis,

safety, and critical role as a precursor in the development of therapeutic agents and other

advanced materials.

Core Information
Quinoline-4-carbaldehyde, also known as 4-formylquinoline, is an aromatic organic

compound featuring a quinoline scaffold with an aldehyde group at the 4-position.[1] This

structure, combining a benzene ring fused to a pyridine ring, makes it a valuable intermediate

in organic synthesis.[1] Its reactivity, particularly that of the aldehyde group, allows for the

straightforward synthesis of a wide array of quinoline derivatives, which are prominent in

medicinal chemistry and materials science.[1][2]

Physical and Chemical Properties
The physical and chemical data for Quinoline-4-carbaldehyde are summarized below. This

information is critical for its handling, storage, and application in experimental settings.
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Property Value Citations

CAS Number 4363-93-3 [3][4][5][6]

Molecular Formula C₁₀H₇NO [4][5][6]

Molecular Weight 157.17 g/mol [4][5][6]

Appearance
Brown or white crystalline

powder; solid
[3][5]

Melting Point 45-52 °C [3][5][6]

Boiling Point
131-133 °C at 5 mmHg314.3

°C at 760 mmHg
[3][6]

Density ~1.223 g/cm³ (estimate) [6]

Flash Point 113 °C (235.4 °F) - closed cup [5]

Solubility Slightly soluble in water [3]

Refractive Index ~1.687 (estimate) [6]

InChI Key
MGCGJBXTNWUHQE-

UHFFFAOYSA-N
[5]

SMILES O=Cc1ccnc2ccccc12 [5]

Spectroscopic Data
Spectroscopic data is essential for the structural confirmation of Quinoline-4-carbaldehyde.
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Spectroscopy Type Data Citations

¹H NMR (CDCl₃)

δ 10.54 (s, 1H), 9.22 (d, J =

4.3 Hz, 1H), 9.04 (d, J = 8.6

Hz, 1H), 8.24 (d, J = 8.2 Hz,

1H), 7.84 (t, J = 7.6 Hz, 1H),

7.81 (d, J = 4.3 Hz, 1H), 7.76

(t, J = 8.0 Hz, 1H)

[4]

¹³C NMR (CDCl₃)

δ 193.1, 150.7, 149.5, 137.0,

130.4, 130.3, 129.6, 126.0,

124.7, 124.1

[4]

Mass Spectrometry (ESI) m/z 158.0 ([M+H]⁺) [4]

Safety and Handling
Quinoline-4-carbaldehyde is classified as an irritant.[3][6] Proper personal protective

equipment (PPE), including gloves, eye protection, and a dust mask, should be used when

handling this compound.[5]
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Hazard Information Details Citations

GHS Pictogram GHS07 (Exclamation Mark) [5]

Signal Word Warning [5]

Hazard Statements

H315 (Causes skin

irritation)H319 (Causes serious

eye irritation)H335 (May cause

respiratory irritation)

[5][7]

Precautionary Statements

P261 (Avoid breathing dust),

P264 (Wash skin thoroughly

after handling), P280 (Wear

protective gloves/eye

protection), P302+P352 (IF ON

SKIN: Wash with plenty of

soap and water)

[5][7]

Storage

Keep in a dark place, in a dry,

cool, and well-ventilated area.

Keep container tightly closed.

[3][8]

Synthesis and Logical Relationships
Quinoline-4-carbaldehyde is typically synthesized via the oxidation of 4-methylquinoline.[1][8]

[9] It serves as a pivotal intermediate, enabling access to a diverse range of functionalized

quinoline derivatives for various applications.
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Caption: Logical workflow of Quinoline-4-carbaldehyde as a key intermediate.

Applications in Drug Development
The quinoline scaffold is a well-established pharmacophore found in numerous approved

drugs, including antimalarials like chloroquine and anticancer agents. Quinoline-4-
carbaldehyde is a valuable precursor for creating new derivatives with potential therapeutic

activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][8]

A significant application is in the synthesis of Quinoline-4-carboxamides. A series of these

derivatives were identified from a phenotypic screen and optimized to produce potent

antimalarial compounds.[1][3][4] One such derivative, DDD107498, demonstrated a novel

mechanism of action by inhibiting the Plasmodium falciparum translation elongation factor 2

(PfEF2), a crucial enzyme for protein synthesis in the malaria parasite.[3][5]

Signaling Pathway: Inhibition of Protein Synthesis in P.
falciparum
The antimalarial activity of Quinoline-4-carboxamide derivatives stems from their ability to

disrupt protein synthesis, which is essential for the parasite's survival and replication.[5] The

process is halted at the elongation step.
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Caption: Inhibition of parasite protein synthesis by a Quinoline-4-carboxamide derivative.

Experimental Protocols
Synthesis: Metal-Free Chemoselective Oxidation of 4-
Methylquinoline
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A modern and efficient method for synthesizing Quinoline-4-carbaldehyde involves the

oxidation of 4-methylquinoline using hypervalent iodine(III) reagents. This approach offers mild

reaction conditions and avoids the use of toxic heavy metals.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b127539?utm_src=pdf-body
https://www.mmv.org/newsroom/news-resources-search/discovery-quinoline-4-carboxamide-derivative-novel-mechanism-action
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Reagent Combination
- Add 4-methylquinoline (0.5 mmol)

- Add PIDA (4 equiv.)
- Add HCCl₂CO₂H (3 equiv.)

- Add H₂O (2 equiv.)
- Add anhydrous DMSO (2.5 mL)

2. Reaction
- Stir mixture at room temperature
- Monitor reaction for 48-96 hours

3. Workup
- Dilute with water

- Extract with ethyl acetate (3x)

4. Purification
- Combine organic layers

- Wash with brine
- Dry over Na₂SO₄

5. Isolation
- Concentrate under reduced pressure

- Purify via column chromatography

Quinoline-4-carbaldehyde
(Final Product)

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Quinoline-4-carbaldehyde.
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Detailed Protocol: This protocol is adapted from the general procedure described by Xu et al.[9]

Reaction Setup: To a reaction vessel, add 4-methylquinoline (1 equiv., 0.5 mmol), PIDA

(phenyliodine diacetate, 4 equiv.), dichloroacetic acid (3 equiv.), and water (2 equiv.).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2.5 mL) to the mixture.

Reaction Execution: Stir the resulting mixture at room temperature. The reaction progress

should be monitored by Thin Layer Chromatography (TLC). The reaction is typically

complete within 48 to 96 hours.

Aqueous Workup: Upon completion, dilute the reaction mixture with water and extract the

product with ethyl acetate or a similar organic solvent three times.

Purification: Combine the organic extracts and wash them with brine. Dry the organic layer

over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced

pressure.

Isolation: Purify the crude product by silica gel column chromatography to yield pure

Quinoline-4-carbaldehyde.

Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a generalized protocol for acquiring

NMR spectra of organic compounds.[6]

Sample Preparation: Dissolve approximately 5-10 mg of purified Quinoline-4-carbaldehyde
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A longer relaxation delay (2-5 seconds) and a greater number of scans are

generally required.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, and baseline correction. Reference the chemical shifts to

the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method): This is a standard

protocol for solid sample analysis.

Sample Preparation: In an agate mortar, grind approximately 1-2 mg of dry Quinoline-4-
carbaldehyde until it is a fine powder.

Mixing: Add 100-200 mg of dry, infrared-grade potassium bromide (KBr) powder to the

mortar and gently but thoroughly mix with the sample.

Pellet Formation: Transfer the mixture to a die set and place it in a hydraulic press. Apply

pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent pellet.

Data Acquisition: Record a background spectrum using a pellet containing only KBr. Then,

place the sample pellet in the spectrometer's sample holder and record the sample

spectrum, typically in the 4000-400 cm⁻¹ range.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum. Identify characteristic absorption bands corresponding to the functional groups

present in the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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